1-(Difluoromethyl)naphthalene-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C₁₂H₇ClF₂O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. These methods are designed to produce the compound in larger quantities while maintaining high purity .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or carboxylic acids under specific conditions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for creating novel compounds.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-6-carbonyl chloride can be compared to other naphthalene derivatives, such as:
Naphthalene-1-carbonyl chloride: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
1-(Trifluoromethyl)naphthalene-6-carbonyl chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different reactivity and stability profiles.
Naphthalene-6-carbonyl chloride: Does not have any fluorine atoms, resulting in different chemical properties and applications.
Eigenschaften
Molekularformel |
C12H7ClF2O |
---|---|
Molekulargewicht |
240.63 g/mol |
IUPAC-Name |
5-(difluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H |
InChI-Schlüssel |
IWQDDMJUDJQKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.